(7R,8S)-5-Azaspiro[3.4]octane-7,8-diol;hydrochloride
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Description
The compound “(7R,8S)-5-Azaspiro[3.4]octane-7,8-diol;hydrochloride” is a complex organic molecule. The “7R,8S” notation indicates the configuration of the chiral (asymmetric) centers in the molecule . The term “Azaspiro” refers to a class of compounds known as spiro compounds, which are bicyclic and have one atom common to both rings . The “diol” indicates the presence of two hydroxyl (-OH) groups, and “hydrochloride” suggests it’s a salt form with a chloride ion.
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a spiro ring system (two rings sharing one atom), an azide group (a nitrogen atom incorporated in the ring), and two hydroxyl groups. The “7R,8S” notation indicates the configuration of the chiral centers in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include its melting and boiling points, solubility in various solvents, and reactivity with different chemical reagents .Scientific Research Applications
Diversity-Oriented Synthesis of Azaspirocycles
Multicomponent condensation techniques have facilitated the synthesis of omega-unsaturated dicyclopropylmethylamines, which are subsequently converted into heterocyclic 5-azaspiro[2.4]heptanes, 5-azaspiro[2.5]octanes, and 5-azaspiro[2.6]nonanes. These processes, involving selective ring-closing metathesis, epoxide opening, or reductive amination, yield functionalized pyrrolidines, piperidines, and azepines. These compounds serve as significant scaffolds for chemistry-driven drug discovery, highlighting the versatility of azaspirocycles in medicinal chemistry (Wipf, Stephenson, & Walczak, 2004).
Synthesis of Azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-ones
N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2′-oxirane] undergoes reaction with primary aliphatic amines through epoxide ring opening, forming amino alcohols. These are then converted into N-chloroacetyl derivatives, which cyclize under specific conditions to yield N-Boc-protected 4′-alkyl-8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-ones. These derivatives, upon treatment with hydrogen chloride, produce 8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-one hydrochlorides, illustrating the compound's potential for generating structurally complex molecules (Mandzhulo, Mel’nichuk, Fetyukhin, & Vovk, 2016).
Electrophilic Amination and Synthesis of Dipeptide Synthons
The electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane explores novel reaction pathways for the formation of diverse and multifunctional molecular architectures. This methodology allows for the construction of compounds with potential biological activity, including dipeptide synthons, which are pivotal in peptide synthesis. Such innovative synthetic strategies underscore the role of azaspirocycles in developing novel bioactive molecules (Andreae, Schmitz, Wulf, & Schulz, 1992).
Design and Synthesis of α7 Neuronal Nicotinic Receptor Agonists
The design and synthesis of (1'S,2R,4'S)-3H-4'-azaspiro[benzo[4,5]imidazo[2,1-b]oxazole-2,2'-bicyclo[2.2.2]octanes] demonstrate the utility of azaspirocycles in developing targeted therapies for neurological conditions. These compounds exhibit high affinity for the α7 nicotinic acetylcholine receptor, showing promise in therapeutic applications addressing disorders related to this receptor (Cook et al., 2017).
properties
IUPAC Name |
(7R,8S)-5-azaspiro[3.4]octane-7,8-diol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c9-5-4-8-7(6(5)10)2-1-3-7;/h5-6,8-10H,1-4H2;1H/t5-,6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZHELRQBPPAOT-KGZKBUQUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(C(CN2)O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(C1)[C@@H]([C@@H](CN2)O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7R,8S)-5-Azaspiro[3.4]octane-7,8-diol;hydrochloride | |
CAS RN |
2375249-63-9 |
Source
|
Record name | rac-(7R,8S)-5-azaspiro[3.4]octane-7,8-diol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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